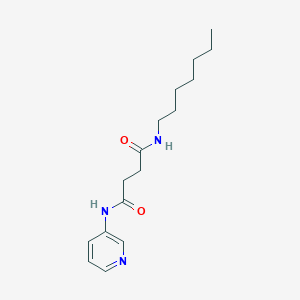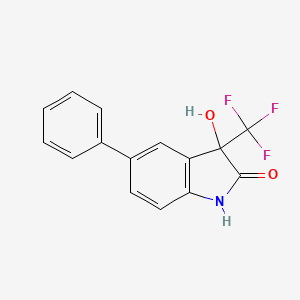
3-Hydroxy-2-oxo-3-trifluoromethyl-5-phenylindoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-2-oxo-3-trifluoromethyl-5-phenylindoline is a synthetic organic compound belonging to the indoline family. This compound is characterized by the presence of a trifluoromethyl group, which is known for its ability to enhance the biological activity of molecules. The compound’s structure includes a hydroxy group, an oxo group, and a phenyl ring, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-oxo-3-trifluoromethyl-5-phenylindoline typically involves the following steps:
Starting Materials: The synthesis begins with substituted isatins as the starting materials.
Reaction with Trifluoromethylating Agents: The isatins are reacted with trifluoromethylating agents under controlled conditions to introduce the trifluoromethyl group.
Cyclization: The intermediate products undergo cyclization to form the indoline ring structure.
Hydroxylation and Oxidation: The final steps involve hydroxylation and oxidation to introduce the hydroxy and oxo groups, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
化学反応の分析
Types of Reactions
3-Hydroxy-2-oxo-3-trifluoromethyl-5-phenylindoline undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
3-Hydroxy-2-oxo-3-trifluoromethyl-5-phenylindoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 3-Hydroxy-2-oxo-3-trifluoromethyl-5-phenylindoline involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may interfere with signaling pathways, such as those involved in cell proliferation and apoptosis.
類似化合物との比較
Similar Compounds
- 3-Hydroxy-2-oxo-3-trifluoromethylindole
- 3-Hydroxy-2-oxo-3-trifluoromethyl-5-phenylpyridine
- 3-Hydroxy-2-oxo-3-trifluoromethyl-5-phenylquinoline
Uniqueness
3-Hydroxy-2-oxo-3-trifluoromethyl-5-phenylindoline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various applications .
特性
分子式 |
C15H10F3NO2 |
|---|---|
分子量 |
293.24 g/mol |
IUPAC名 |
3-hydroxy-5-phenyl-3-(trifluoromethyl)-1H-indol-2-one |
InChI |
InChI=1S/C15H10F3NO2/c16-15(17,18)14(21)11-8-10(9-4-2-1-3-5-9)6-7-12(11)19-13(14)20/h1-8,21H,(H,19,20) |
InChIキー |
DPSAFMZYCLQQEM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)NC(=O)C3(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


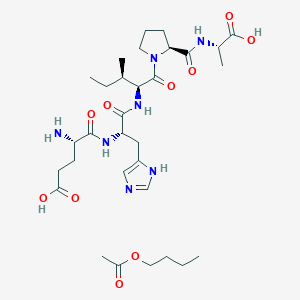
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B15149286.png)
![ethyl 2-({N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-ethoxyphenyl)glycyl}amino)benzoate](/img/structure/B15149296.png)
![N-[2-(4-Iodophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B15149314.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B15149326.png)
![N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-methyl-5-oxoprolinamide](/img/structure/B15149332.png)
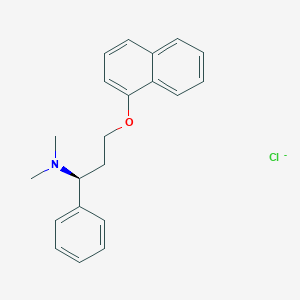
![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-N-[4-(propan-2-yl)phenyl]benzenesulfonamide](/img/structure/B15149339.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-ethoxyphenyl)methyl]-N-methylpiperidine-4-carboxamide](/img/structure/B15149344.png)

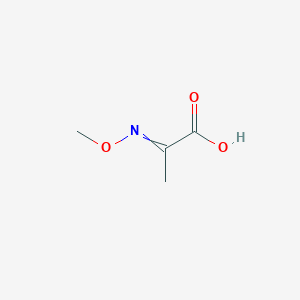
![ethyl 5-hydroxy-2-methyl-1-[3-(propan-2-yloxy)propyl]-1H-benzo[g]indole-3-carboxylate](/img/structure/B15149366.png)
![N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B15149374.png)
